molecular formula C21H18BrN5O2S B12144419 N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144419
M. Wt: 484.4 g/mol
InChI Key: CQULIIBOACCGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a rare and complex synthetic organic compound offered as part of a collection for early-stage chemical discovery and investigation. This acetamide derivative features a multifaceted molecular architecture incorporating a 1,2,4-triazole core functionalized with furan-2-ylmethyl and pyridin-3-yl groups, further linked to a brominated aniline moiety via a sulfanylacetamide bridge. The integration of these distinct heterocyclic systems, including the 4H-1,2,4-triazole and pyridine rings, is of significant interest in medicinal and agrochemical research, as such scaffolds are known to exhibit a wide spectrum of biological activities. Compounds within this structural family are frequently explored as key intermediates or lead structures in the development of novel antibacterial agents, given the known propensity of the 1,2,4-triazole core to interact with essential bacterial enzymes. The presence of multiple nitrogen heteroatoms and a bromine atom on the phenyl ring provides distinct electronic and steric properties, making this molecule a valuable scaffold for Structure-Activity Relationship (SAR) studies and for probing interactions with biological targets such as enzymes and receptors. Researchers utilize this compound in high-throughput screening assays, target identification, and as a building block for the synthesis of more complex chemical entities. This product is provided as-is for research applications and is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for confirming the compound's identity and purity, as comprehensive analytical data may not be available.

Properties

Molecular Formula

C21H18BrN5O2S

Molecular Weight

484.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18BrN5O2S/c1-14-10-16(22)6-7-18(14)24-19(28)13-30-21-26-25-20(15-4-2-8-23-11-15)27(21)12-17-5-3-9-29-17/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

CQULIIBOACCGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 4-(Furan-2-ylmethyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazole-3-thiol

The triazole-thiol core is synthesized via cyclocondensation of a thiosemicarbazide derivative with pyridine-3-carboxylic acid hydrazide.

Procedure :

  • Reactants : Pyridine-3-carboxylic acid hydrazide (1.0 eq), furan-2-ylmethyl isothiocyanate (1.2 eq).

  • Conditions : Reflux in ethanol (12 h, 80°C) with catalytic NaOH (10 mol%).

  • Workup : Acidification to pH 3–4 with HCl, followed by filtration and recrystallization (ethanol/water).

  • Yield : 65–70%.

Key Data :

ParameterValue
Reaction Time12 h
Temperature80°C
SolventEthanol
CatalystNaOH (10 mol%)
PurificationRecrystallization (EtOH/H₂O)

Synthesis of N-(4-Bromo-2-methylphenyl)acetamide

This intermediate is prepared via acetylation of 4-bromo-2-methylaniline.

Procedure :

  • Reactants : 4-Bromo-2-methylaniline (1.0 eq), acetic anhydride (1.5 eq).

  • Conditions : Stirring in dichloromethane (0°C to RT, 4 h) with triethylamine (1.2 eq).

  • Workup : Washing with NaHCO₃ (5%), drying (MgSO₄), and solvent evaporation.

  • Yield : 90–94%.

Key Data :

ParameterValue
Reaction Time4 h
Temperature0°C → RT
SolventDichloromethane
BaseTriethylamine

Alkylation of Triazole-Thiol Intermediate

The sulfanyl group is introduced via nucleophilic substitution using bromoacetamide.

Procedure :

  • Reactants : Triazole-thiol (1.0 eq), N-(4-bromo-2-methylphenyl)bromoacetamide (1.1 eq).

  • Conditions : K₂CO₃ (2.0 eq) in DMF (N₂ atmosphere, 60°C, 6 h).

  • Workup : Dilution with ice water, extraction (EtOAc), and column chromatography (SiO₂, hexane/EtOAc 3:1).

  • Yield : 68–72%.

Key Data :

ParameterValue
Reaction Time6 h
Temperature60°C
SolventDMF
BaseK₂CO₃
PurificationColumn chromatography

Final Coupling and Optimization

Coupling of Triazole-Sulfanyl Intermediate with Acetamide

The final step involves coupling the alkylated triazole with N-(4-bromo-2-methylphenyl)acetamide.

Procedure :

  • Reactants : Alkylated triazole (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq) in anhydrous DMF.

  • Conditions : RT, 12 h under N₂.

  • Workup : Precipitation in cold water, filtration, and recrystallization (acetonitrile).

  • Yield : 75–80%.

Key Data :

ParameterValue
Coupling AgentHATU
BaseDIPEA
SolventDMF
PurificationRecrystallization (MeCN)

Comparative Analysis of Methodologies

Yield Optimization Strategies

  • Solvent Selection : DMF outperforms THF in alkylation due to better solubility of intermediates.

  • Catalyst Loading : Increasing NaOH from 5 mol% to 10 mol% in cyclocondensation improves yield by 15%.

  • Temperature Control : Maintaining 60°C during alkylation minimizes side reactions (e.g., over-alkylation).

Challenges and Solutions

  • Purification Issues : Column chromatography (hexane/EtOAc) resolves co-elution of byproducts.

  • Moisture Sensitivity : Strict N₂ atmosphere prevents hydrolysis of bromoacetamide.

Scalability and Industrial Relevance

The optimized protocol achieves gram-scale synthesis with consistent yields (70–75%). Key industrial considerations include:

  • Cost-Effectiveness : Replacing HATU with EDCl reduces reagent costs without compromising yield.

  • Safety : DMF is substituted with MeCN in large-scale reactions to mitigate toxicity risks.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms, such as bromine, can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key analogues and their structural differences compared to the target compound:

Compound ID & Source Triazole Substituents Acetamide Phenyl Substituent Biological Activity/Notes
Target Compound 4-(furan-2-ylmethyl), 5-(pyridin-3-yl) 4-bromo-2-methylphenyl Anti-exudative activity (dose: 10 mg/kg); comparable to diclofenac sodium
4-(4-bromophenyl), 5-(pyridin-4-yl) 4-sulfamoylphenyl Structural similarity; sulfamoyl group may enhance solubility.
4-(4-bromophenyl), 5-(pyridin-4-yl) 3-(trifluoromethyl)phenyl Trifluoromethyl increases lipophilicity; potential for CNS penetration.
5-(4-chlorophenyl), 4-(4-methylphenyl) 4-bromo-2-methylphenyl Chlorine substitution may enhance electronic interactions.
5-(3-methylphenyl), 4-amino 4-bromo-2-methylphenyl Amino group at triazole position 4 enhances H-bonding potential.
4-(furan-2-ylmethyl), 5-(thiophen-2-yl) 2-bromo-4-methylphenyl Thiophene substitution alters electron density; unconfirmed activity.

Key Findings

Anti-Exudative Activity
  • The target compound demonstrated anti-exudative activity at 10 mg/kg in rat models of formalin-induced edema, with 8 out of 21 tested analogues exceeding or matching diclofenac sodium’s efficacy .
  • Furan-2-yl substitution (as in the target compound) correlates with enhanced activity, likely due to improved binding interactions with inflammatory mediators .
  • Pyridinyl groups (e.g., pyridin-3-yl vs. pyridin-4-yl) influence activity based on their positional isomerism. Pyridin-3-yl may offer better steric compatibility with target enzymes .
Physicochemical Properties
  • Halogenated phenyl groups (bromo, chloro) enhance metabolic stability but may reduce solubility. For example, the 4-bromo-2-methylphenyl group in the target compound balances lipophilicity and bioavailability .
  • Sulfamoyl and trifluoromethyl groups () improve solubility or membrane permeability but may introduce toxicity risks .

Research Implications

  • Structure-Activity Relationship (SAR): Substitutions at the triazole positions 4 and 5, along with the acetamide’s aryl group, are critical for modulating anti-inflammatory activity.
  • Clinical Potential: The target compound’s furan-2-ylmethyl and pyridin-3-yl groups position it as a promising candidate for further optimization, particularly in reducing edema and pain .
  • Limitations: Many analogues lack comprehensive pharmacokinetic data, necessitating studies on bioavailability and toxicity.

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity:

Structural Feature Description
Bromo-substituted aromatic ring Enhances reactivity and interaction with biological targets.
Furan moiety Known for various biological activities, including antimicrobial properties.
Pyridine unit Contributes to the pharmacological profile and interaction with receptors.
Triazole ring Associated with antifungal and anticancer activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon).
  • IC50 Values : The IC50 values indicate the concentration required to inhibit cell growth by 50%. In one study, the compound demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, which is significantly lower than standard chemotherapy agents like staurosporine (4.18 ± 0.05 µM) .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes related to cancer progression and cell proliferation.
    • For example, it has been noted to inhibit key enzymes involved in tumor growth.
  • Receptor Modulation : It may modulate receptor signaling pathways that are crucial for cancer cell survival.
  • Molecular Docking Studies : These studies suggest strong binding affinities with target proteins involved in cancer pathways, further supporting its potential as a therapeutic agent .

Case Studies and Research Findings

Several research studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions including bromination and cyclization to form the furan and triazole rings .
  • Bioactivity Assessment : In vitro assays have been conducted to assess cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Comparative Studies : Comparative studies with similar compounds have shown that this compound exhibits superior activity against certain cancer types, highlighting its potential as a lead compound in drug development .

Q & A

Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?

The synthesis requires optimizing reaction parameters:

  • Temperature : 60–80°C for heterocyclic coupling reactions to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
  • Alkylation : Use KOH as a base for thiol group coupling to the triazole core .
  • Purification : Column chromatography with ethyl acetate/hexane gradients achieves >95% purity .
  • Monitoring : TLC or HPLC tracks reaction progress and identifies by-products .

Q. How is structural integrity confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

Q. What in vitro/in vivo models are used for initial biological screening?

  • Anti-exudative activity : Formalin-induced edema in rat paw models evaluates inhibition of inflammation .
  • Enzyme inhibition assays : Targets like cyclooxygenase (COX) or lipoxygenase (LOX) are tested via spectrophotometric methods .

Advanced Research Questions

Q. How do structural modifications influence anti-exudative activity?

  • Substituent effects : Chloro, methoxy, or nitro groups at the phenyl ring’s 4th position enhance activity by increasing hydrophobic interactions or stabilizing ligand-receptor binding .
  • Triazole core modifications : Pyridin-3-yl at position 5 improves π-π stacking with enzymatic targets .
  • Thioacetamide linkage : Replacing sulfur with oxygen reduces activity, highlighting the sulfanyl group’s role in redox modulation .

Q. What computational methods elucidate the mechanism of action?

  • Molecular docking : Predicts binding affinities to COX-2 or LOX active sites, identifying key residues (e.g., Arg120 in COX-2) for hydrogen bonding .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .

Q. What strategies improve solubility and bioavailability?

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) on the pyridine or furan rings enhances aqueous solubility .
  • Prodrug design : Acetylation of the acetamide’s NH group improves membrane permeability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers sustain release in pharmacokinetic studies .

Q. How to resolve bioactivity discrepancies across studies?

  • Standardized assays : Use identical enzyme isoforms (e.g., COX-2 vs. COX-1) and control for batch-to-batch compound purity .
  • Substituent-specific effects : Nitro groups may boost anti-exudative activity but reduce antimicrobial efficacy due to steric hindrance .

Q. What role does molecular modeling play in analog design?

  • Pharmacophore mapping : Identifies essential features (e.g., sulfanyl group, pyridine ring) for scaffold optimization .
  • QSAR models : Predict logP and polar surface area to balance solubility and membrane penetration .

Data Contradictions and Mitigation

  • Anti-exudative vs. Antimicrobial Activity : While chloro substituents enhance anti-exudative effects , they may reduce antimicrobial potency due to altered charge distribution .
  • Solvent-Dependent Yields : Reactions in DMF yield higher purity (~90%) than DMSO (~75%) but require stricter temperature control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.